molecular formula C40H28N4O2 B15189546 4,4'-((6,12-Diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis(nitrilomethylidyne))bisphenol CAS No. 130189-66-1

4,4'-((6,12-Diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis(nitrilomethylidyne))bisphenol

Cat. No.: B15189546
CAS No.: 130189-66-1
M. Wt: 596.7 g/mol
InChI Key: YUURKQMGKXTFNR-UHFFFAOYSA-N
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Description

4,4’-((6,12-Diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis(nitrilomethylidyne))bisphenol is a complex organic compound with a molecular formula of C40H28N4O2 and a molecular weight of 596.688. This compound is characterized by its unique structure, which includes a dibenzo[b,f][1,5]diazocine core flanked by phenyl groups and bisphenol units.

Preparation Methods

The synthesis of 4,4’-((6,12-Diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis(nitrilomethylidyne))bisphenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dibenzo[b,f][1,5]diazocine core: This step involves the cyclization of appropriate precursors under specific conditions to form the diazocine ring.

    Attachment of phenyl groups: Phenyl groups are introduced through substitution reactions, often using reagents like phenyl halides in the presence of a base.

    Formation of bisphenol units: The bisphenol units are synthesized separately and then attached to the diazocine core through condensation reactions.

Chemical Reactions Analysis

4,4’-((6,12-Diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis(nitrilomethylidyne))bisphenol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced diazocine derivatives.

    Substitution: The phenyl and bisphenol units can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4’-((6,12-Diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis(nitrilomethylidyne))bisphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-((6,12-Diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis(nitrilomethylidyne))bisphenol involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions enable the compound to bind selectively to specific sites on biological macromolecules, influencing their function and activity. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

Similar compounds to 4,4’-((6,12-Diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis(nitrilomethylidyne))bisphenol include:

    6,12-Diphenyldibenzo[b,f][1,5]diazocine: A simpler analog lacking the bisphenol units.

    2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine: A chlorinated derivative with different reactivity and properties.

    2,8-Dimethyl-6,12-diphenyldibenzo[b,f][1,5]diazocine: A methylated analog with altered electronic characteristics.

The uniqueness of 4,4’-((6,12-Diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis(nitrilomethylidyne))bisphenol lies in its combination of the diazocine core with bisphenol units, which imparts distinct chemical and physical properties .

Properties

CAS No.

130189-66-1

Molecular Formula

C40H28N4O2

Molecular Weight

596.7 g/mol

IUPAC Name

4-[[2-[(4-hydroxyphenyl)methylideneamino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]iminomethyl]phenol

InChI

InChI=1S/C40H28N4O2/c45-33-17-11-27(12-18-33)25-41-31-15-21-37-35(23-31)39(29-7-3-1-4-8-29)43-38-22-16-32(42-26-28-13-19-34(46)20-14-28)24-36(38)40(44-37)30-9-5-2-6-10-30/h1-26,45-46H

InChI Key

YUURKQMGKXTFNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N=CC4=CC=C(C=C4)O)C(=NC5=C2C=C(C=C5)N=CC6=CC=C(C=C6)O)C7=CC=CC=C7

Origin of Product

United States

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